![molecular formula C24H26ClN3O3S B4339460 N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-CHLOROPHENYL)THIOUREA](/img/structure/B4339460.png)
N-ALLYL-N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-CHLOROPHENYL)THIOUREA
Overview
Description
N-allyl-N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(4-chlorophenyl)thiourea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(4-chlorophenyl)thiourea typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolidinyl ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the butoxyphenyl group: This step often involves a nucleophilic substitution reaction where a butoxy group is introduced to a phenyl ring.
Formation of the thiourea linkage: This is typically done by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(4-chlorophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery.
Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-allyl-N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(4-chlorophenyl)thiourea
- N-allyl-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(4-chlorophenyl)thiourea
Uniqueness
N-allyl-N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(4-chlorophenyl)thiourea is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering unique properties and applications.
Properties
IUPAC Name |
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-chlorophenyl)-1-prop-2-enylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-3-5-15-31-20-12-10-19(11-13-20)28-22(29)16-21(23(28)30)27(14-4-2)24(32)26-18-8-6-17(25)7-9-18/h4,6-13,21H,2-3,5,14-16H2,1H3,(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMIVWZHWJVVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC=C)C(=S)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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